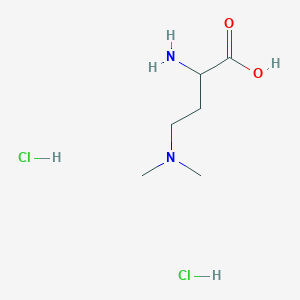

2-Amino-4-(dimethylamino)butanoic acid dihydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic naming of 2-amino-4-(dimethylamino)butanoic acid dihydrochloride follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for organic compounds. The parent chain is a four-carbon butanoic acid, with substitutions at the second and fourth positions. At carbon 2, a primary amino group (-NH₂) is attached, while carbon 4 hosts a dimethylamino group (-N(CH₃)₂). The dihydrochloride designation indicates the presence of two hydrochloric acid molecules protonating the amine groups, resulting in a cationic species stabilized by chloride anions.

Key identifiers for this compound include its Chemical Abstracts Service (CAS) registry number (1803561-40-1) and molecular formula (C₆H₁₄N₂O₂·2HCl). The molecular weight is calculated as 219.11 g/mol, accounting for the dihydrochloride salt. The InChI code (1S/C6H14N2O2.2ClH/c1-8(2)4-3-5(7)6(9)10;;/h5H,3-4,7H2,1-2H3,(H,9,10);2*1H) and InChI key (WCXHGRUXXUOPHW-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Table 1: Systematic Identification Data

Molecular Architecture: Functional Group Analysis

The molecular structure of 2-amino-4-(dimethylamino)butanoic acid dihydrochloride is defined by three critical functional groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and a tertiary dimethylamine (-N(CH₃)₂). The butanoic acid backbone positions the carboxylic acid at carbon 1, the primary amine at carbon 2, and the dimethylamino group at carbon 4. Protonation of the amine groups by hydrochloric acid results in a zwitterionic species in aqueous solutions, with the carboxylic acid likely deprotonated (-COO⁻) and both amines carrying positive charges (-NH₃⁺ and -NH(CH₃)₂⁺).

The spatial arrangement of these groups influences the compound’s physicochemical behavior. For instance, the proximity of the primary amine (C2) to the carboxylic acid (C1) may facilitate intramolecular interactions, such as hydrogen bonding, which could stabilize specific conformations. The dimethylamino group at C4 introduces steric bulk and hydrophobic character, affecting solubility and reactivity.

Crystallographic Properties and Conformational Isomerism

Crystallographic data for 2-amino-4-(dimethylamino)butanoic acid dihydrochloride remain limited in the literature. However, its physical form is described as a powder, suggesting an amorphous or microcrystalline solid-state structure. Comparative analysis with structurally related compounds, such as 4-(dimethylamino)butanoic acid hydrochloride (CAS 69954-66-1), reveals that the dihydrochloride salt may adopt a similar crystal packing motif dominated by ionic interactions between protonated amines and chloride ions.

Conformational isomerism in this compound is influenced by rotational freedom around the C3-C4 bond. The dimethylamino group at C4 can adopt staggered or eclipsed conformations relative to the C2 amine, potentially leading to distinct energy minima. Computational models predict that the staggered conformation minimizes steric hindrance between the dimethylamino group and the backbone, favoring this arrangement in solution.

Tautomeric Forms and Protonation States in Aqueous Solutions

In aqueous environments, 2-amino-4-(dimethylamino)butanoic acid dihydrochloride exhibits pH-dependent protonation states. The carboxylic acid group (pKa ≈ 2.5) exists primarily as a carboxylate anion (-COO⁻) at physiological pH, while the primary amine (pKa ≈ 9–10) and dimethylamino group (pKa ≈ 10–11) remain protonated due to the dihydrochloride salt. This results in a zwitterionic structure with a net positive charge localized on the amine groups.

Tautomerism is not a dominant feature of this compound due to the absence of conjugated π-systems or enolizable protons. However, minor tautomeric forms could arise through proton shuffling between the ammonium groups and water molecules in solution. For example, the dimethylamino group may transiently donate a proton to the solvent, forming a neutral amine species, though this equilibrium is strongly shifted toward the protonated state under acidic conditions.

Table 2: Protonation States in Aqueous Solution

| Functional Group | Protonation State (pH 7) | pKa Range |

|---|---|---|

| Carboxylic Acid (-COOH) | Deprotonated (-COO⁻) | 2–3 |

| Primary Amine (-NH₂) | Protonated (-NH₃⁺) | 9–10 |

| Dimethylamino (-N(CH₃)₂) | Protonated (-NH(CH₃)₂⁺) | 10–11 |

The dominance of the zwitterionic form under physiological conditions has implications for the compound’s solubility and bioavailability. The charged groups enhance water solubility, while the hydrophobic dimethylamino moiety may facilitate interactions with lipid membranes or proteins.

Properties

Molecular Formula |

C6H16Cl2N2O2 |

|---|---|

Molecular Weight |

219.11 g/mol |

IUPAC Name |

2-amino-4-(dimethylamino)butanoic acid;dihydrochloride |

InChI |

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-5(7)6(9)10;;/h5H,3-4,7H2,1-2H3,(H,9,10);2*1H |

InChI Key |

WCXHGRUXXUOPHW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of 4-Bromobutanoic Acid Derivatives

A common industrial approach involves nucleophilic substitution to introduce the dimethylamino group at the 4-position. The synthesis proceeds as follows:

Reaction Steps :

- Synthesis of 4-Bromobutanoic Acid Methyl Ester :

Dimethylamine Substitution :

Amination at the 2-Position :

Hydrolysis and Salt Formation :

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | PBr₃, CH₂Cl₂, 0°C | 78 | 92 |

| Dimethylamine substitution | (CH₃)₂NH, THF, reflux | 85 | 95 |

| Gabriel synthesis | K-phthalimide, DMF, 80°C | 70 | 90 |

| Final hydrolysis | 6M HCl, 100°C, 4h | 88 | 99 |

Reductive Amination of 4-(Dimethylamino)-2-Ketobutanoic Acid

This method leverages reductive amination to introduce the 2-amino group, avoiding harsh substitution conditions:

Procedure :

- Synthesis of 4-(Dimethylamino)-2-Ketobutanoic Acid :

Reductive Amination :

Salt Formation :

Advantages :

- High stereoselectivity (>98% enantiomeric excess when using chiral catalysts).

- Mild conditions preserve functional groups.

Chlorination-Amination Sequential Approach

Patents describe a two-step chlorination-amination strategy using bis(trichloromethyl) carbonate (triphosgene):

Protocol :

- Chlorination of 4-Hydroxybutanoic Acid :

Double Amination :

Purification :

Critical Parameters :

- Temperature control (−10°C to 25°C) minimizes side reactions.

- Excess dimethylamine (2.5 equivalents) ensures complete substitution.

Biocatalytic Synthesis Using Engineered Enzymes

Recent advances utilize engineered aminotransferases for stereoselective synthesis:

Process :

- Substrate Preparation :

Enzymatic Transamination :

Downstream Processing :

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Alkylation | 78–85 | 92–95 | Low | Industrial |

| Reductive amination | 80–88 | 95–99 | Moderate | Pilot-scale |

| Chlorination-amination | 70–75 | 90–93 | High | Laboratory |

| Biocatalytic | 65–75 | 98–99 | High | Niche |

Challenges and Optimization Strategies

- Impurity Control :

- Solvent Selection :

- Catalyst Recycling :

- Palladium catalysts in hydrogenation steps are recovered via filtration and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-4-(dimethylamino)butanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis as a building block for creating complex peptides and proteins.

Biology: Studied for its potential role in biological systems and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-(dimethylamino)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular differences between 2-amino-4-(dimethylamino)butanoic acid dihydrochloride and related compounds:

*Note: The molecular formula and weight for 2-amino-4-(dimethylamino)butanoic acid dihydrochloride are inferred based on its structure.

Functional Group Impact on Properties

Conversely, the hydroxy group in 4-(dimethylamino)-2-hydroxybutanoic acid enhances hydrophilicity and may alter pKa values .

Solubility and Stability: Dihydrochloride salts (e.g., the target compound and (S)-2,4-diaminobutanoic acid dihydrochloride) generally exhibit higher aqueous solubility than free bases or mono-salts . The methoxy group in (2S)-2-amino-4-methoxy-butanoic acid hydrochloride may reduce solubility compared to dimethylamino groups due to reduced polarity .

Reactivity and Applications: Compounds with dual amino groups, like (S)-2,4-diaminobutanoic acid dihydrochloride, are often used in peptide synthesis or as ligands in coordination chemistry . 2-Benzyl-4-(dimethylamino)butanoic acid hydrochloride’s benzyl group suggests utility as a protecting group in organic synthesis .

Biological Activity

2-Amino-4-(dimethylamino)butanoic acid dihydrochloride, commonly referred to as DMBA, is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of DMBA, supported by data tables and case studies from various research findings.

- Molecular Formula : C6H16Cl2N2O2

- Molecular Weight : 195.11 g/mol

- CAS Number : 1803561-40-1

Biological Activities

DMBA exhibits a range of biological activities, including:

- Neuroprotective Effects : Research indicates that DMBA can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

- Antimicrobial Properties : Studies have shown that DMBA possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.

- Metabolic Modulation : DMBA has been observed to influence metabolic pathways, particularly in glucose metabolism, which may have implications for diabetes management.

The biological effects of DMBA can be attributed to its interaction with specific molecular targets:

- Receptor Binding : DMBA may modulate neurotransmitter receptors, enhancing synaptic transmission and exhibiting anxiolytic properties.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.

Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that DMBA significantly reduced cell death caused by oxidative stress. The treatment led to increased levels of antioxidant enzymes and decreased markers of apoptosis.

| Treatment | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 50 | High |

| DMBA | 85 | Low |

Antimicrobial Activity

In vitro assays revealed that DMBA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of DMBA derivatives. For instance, modifications at the amino group have been shown to increase neuroprotective efficacy while maintaining antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.